molecular formula C13H22N2O2S B8275206 4-(1-aminoethyl)-N-tert-butyl-3-methylbenzenesulfonamide

4-(1-aminoethyl)-N-tert-butyl-3-methylbenzenesulfonamide

Cat. No.: B8275206
M. Wt: 270.39 g/mol
InChI Key: MGDRFNCJUHSNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-aminoethyl)-N-tert-butyl-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H22N2O2S and its molecular weight is 270.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

4-(1-aminoethyl)-N-tert-butyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-9-8-11(6-7-12(9)10(2)14)18(16,17)15-13(3,4)5/h6-8,10,15H,14H2,1-5H3

InChI Key

MGDRFNCJUHSNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (0.4861 g) in THF (19 ml) at 0° C. was treated with MeMgBr (1.4 M in THF, 4.13 ml). The reaction mixture was heated at reflux overnight. After cooling, the reaction was quenched with MeOH and sodium borohydride (3 eq) was added. The mixture was stirred at 0° C. for 1 h, warmed to room temperature and stirred for 4 hours. The reaction mixture was then quenched with H2O, stirred overnight and concentrated to give a yellow solid. The solid was partitioned between EtOAc/H2O and the organic layer was separated, dried (MgSO4) and concentrated to give a yellow oil. The oil was purified by reverse phase HPLC (5-100% ACN/H2O+0.1% TFA) to give 0.3403 g 4-(1-aminoethyl)-N-tert-butyl-3-methylbenzenesulfonamide as white powder after lyophilization.
Quantity
0.4861 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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